2-Methyl-3-oxo-2,3-dihydroindazole-6-boronic Acid Pinacol Ester
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Overview
Description
2-Methyl-3-oxo-2,3-dihydroindazole-6-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxo-2,3-dihydroindazole-6-boronic Acid Pinacol Ester typically involves the reaction of 2-Methyl-3-oxo-2,3-dihydroindazole with boronic acid derivatives under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-oxo-2,3-dihydroindazole-6-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF) are commonly used.
Protodeboronation: Acidic conditions, such as the use of hydrochloric acid, are employed.
Major Products:
Scientific Research Applications
2-Methyl-3-oxo-2,3-dihydroindazole-6-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-2,3-dihydroindazole-6-boronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-ylboronic Acid Pinacol Ester: This compound shares a similar boronic ester structure but has different functional groups, leading to variations in reactivity and applications.
Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in Suzuki–Miyaura coupling, but with a simpler structure and different reactivity profile.
Uniqueness: 2-Methyl-3-oxo-2,3-dihydroindazole-6-boronic Acid Pinacol Ester is unique due to its specific indazole structure, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of boron-containing drugs .
Properties
Molecular Formula |
C14H19BN2O3 |
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Molecular Weight |
274.13 g/mol |
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-one |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)16-17(5)12(10)18/h6-8,16H,1-5H3 |
InChI Key |
NZZSEUGVMPZTMW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(N3)C |
Origin of Product |
United States |
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